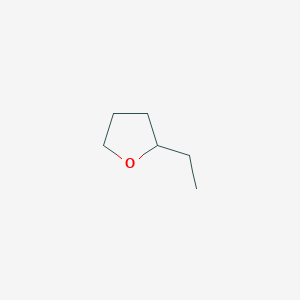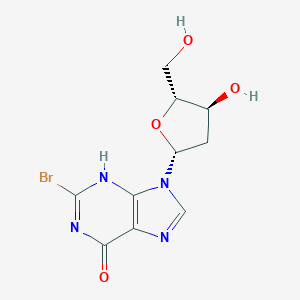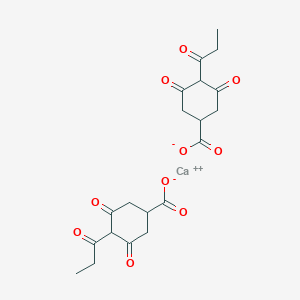![molecular formula C7H18Cl2N2O B054842 [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 111511-91-2](/img/structure/B54842.png)
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acyclic polyamines, which may share synthesis pathways with [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, involves procedures such as cation-exchange chromatography and selective complexation. These methods have been applied for the isolation of pure hydrochloride salts from crude amine mixtures, highlighting efficient alternatives to conventional extraction and distillation methods (Geue & Searle, 1983).
Molecular Structure Analysis
Analyzing the molecular structure of compounds similar to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, studies have designed scaffolds to stabilize specific molecular conformations, as seen in research involving tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, demonstrating the importance of molecular structure in determining chemical behavior and potential applications (Bucci et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride includes a range of reactions, such as 1,3-dipolar cycloaddition, forming products with distinct properties based on the reactants and conditions used. These reactions highlight the versatile nature of aminomethylated compounds in synthesizing complex molecular structures (Younas, Hallaoui, & Anouar, 2014).
Aplicaciones Científicas De Investigación
Anticonvulsant Agents
A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The compounds exhibited seizures protection in various models, suggesting potential applications in developing treatments for epilepsy or seizure disorders (Pandey & Srivastava, 2011).
Structural Probes for Receptor Binding Sites
Shah et al. (2010) synthesized and analyzed 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs to determine steric tolerance in 5-HT2A and H1 receptor binding sites. The findings contribute to understanding receptor-ligand interactions, with implications for designing drugs targeting these receptors (Shah et al., 2010).
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) investigated iron(III) complexes with catecholates for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibited significant photocytotoxicity in red light and were ingested in cell nuclei, suggesting applications in cancer therapy and biological imaging (Basu et al., 2014).
Synthesis of Diamides
Aghekyan et al. (2018) explored the condensation of [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with various amines to produce N,N'-disubstituted oxamides and siccinamides. This research highlights the compound's utility in synthesizing complex organic molecules, potentially useful in various chemical and pharmaceutical applications (Aghekyan et al., 2018).
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline, including compounds with the [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine structure. These compounds demonstrated moderate to very good antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Propiedades
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-5-7(6-9)1-3-10-4-2-7;;/h1-6,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCYRMBGZAUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

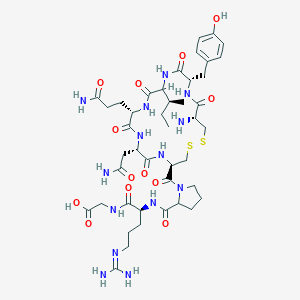
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
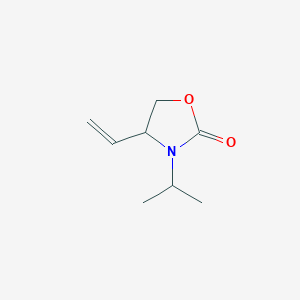
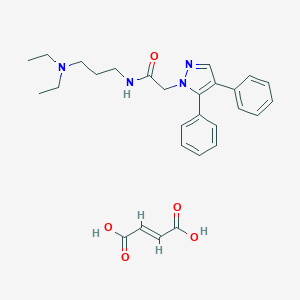
![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)
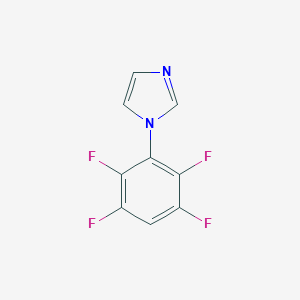
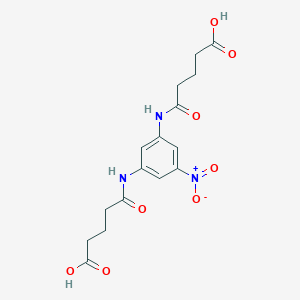
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
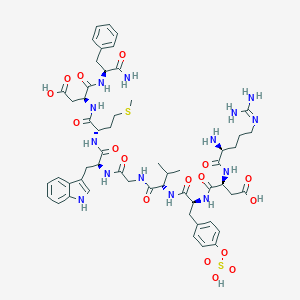
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
